molecular formula C13H10N2 B7768851 2-Phenyl-2-(pyridin-2-yl)acetonitrile CAS No. 30901-64-5

2-Phenyl-2-(pyridin-2-yl)acetonitrile

Cat. No.: B7768851
CAS No.: 30901-64-5
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C₁₃H₁₀N₂. It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an acetonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenyl-2-(pyridin-2-yl)acetonitrile involves the reaction of 2-chloropyridine with benzyl cyanide in the presence of a strong base such as potassium t-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert nitrogen atmosphere at low temperatures (0°C). The reaction mixture is then partitioned between ethyl acetate and water to isolate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(pyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzaldehyde or pyridine carboxaldehyde derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Phenyl-2-(pyridin-2-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)acetonitrile largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, it has been studied as a metabolite of certain drugs that inhibit gastric secretion by targeting specific receptors in the stomach . The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Phenyl-2-(pyridin-3-yl)acetonitrile
  • 2-Phenyl-2-(pyridin-4-yl)acetonitrile
  • 2-Phenyl-2-(pyridin-5-yl)acetonitrile

Comparison: 2-Phenyl-2-(pyridin-2-yl)acetonitrile is unique due to the position of the pyridinyl group at the 2-position, which can influence its reactivity and interaction with other molecules. Compounds with the pyridinyl group at different positions (3, 4, or 5) may exhibit different chemical and biological properties due to variations in electronic distribution and steric effects .

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetonitrile
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InChI

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAXNYFPECZCGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID50863480
Record name Phenyl(pyridin-2-yl)acetonitrile
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white to light brown powder; [Archer Daniels Midland MSDS]
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CAS No.

5005-36-7, 30901-64-5, 9010-10-0
Record name α-Phenyl-2-pyridineacetonitrile
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Record name 2-Pyridylphenylacetonitrile
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Record name 2-PYRIDYLPHENYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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